molecular formula C6H7N5O B14361760 2-Amino-5,6-dihydropteridin-4(1H)-one CAS No. 93487-44-6

2-Amino-5,6-dihydropteridin-4(1H)-one

Cat. No.: B14361760
CAS No.: 93487-44-6
M. Wt: 165.15 g/mol
InChI Key: VGRFPDMEOHGQCZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Amino-5,6-dihydropteridin-4(1H)-one is a heterocyclic compound that belongs to the pteridine family. Pteridines are known for their biological significance, particularly in the context of folate metabolism and as cofactors in various enzymatic reactions. This compound’s structure includes a pteridine ring system with an amino group at the 2-position and a keto group at the 4-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-5,6-dihydropteridin-4(1H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the condensation of guanidine derivatives with dihydropteridine intermediates. The reaction conditions often require acidic or basic catalysts and elevated temperatures to facilitate the cyclization process.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-Amino-5,6-dihydropteridin-4(1H)-one can undergo various chemical reactions, including:

    Oxidation: Conversion to oxidized pteridines using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction to dihydropteridines using reducing agents such as sodium borohydride.

    Substitution: Nucleophilic substitution reactions at the amino group or other reactive sites on the pteridine ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles like amines, thiols, and halides under appropriate conditions.

Major Products Formed

    Oxidation: Oxidized pteridines.

    Reduction: Dihydropteridines.

    Substitution: Substituted pteridines with various functional groups.

Scientific Research Applications

2-Amino-5,6-dihydropteridin-4(1H)-one has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex pteridine derivatives.

    Biology: Studied for its role in folate metabolism and as a potential cofactor in enzymatic reactions.

    Medicine: Investigated for its potential therapeutic applications, including as an antimicrobial or anticancer agent.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Amino-5,6-dihydropteridin-4(1H)-one involves its interaction with specific molecular targets and pathways. In biological systems, it may act as a cofactor for enzymes involved in folate metabolism, influencing various biochemical processes. The compound’s effects are mediated through its binding to enzyme active sites, facilitating catalytic reactions.

Comparison with Similar Compounds

Similar Compounds

    Pteridine: The parent compound of the pteridine family.

    Dihydropteridine: Reduced form of pteridine.

    Tetrahydropteridine: Fully reduced form with additional hydrogen atoms.

Uniqueness

2-Amino-5,6-dihydropteridin-4(1H)-one is unique due to its specific substitution pattern and functional groups, which confer distinct chemical and biological properties. Its amino and keto groups play crucial roles in its reactivity and interactions with biological molecules.

Properties

CAS No.

93487-44-6

Molecular Formula

C6H7N5O

Molecular Weight

165.15 g/mol

IUPAC Name

2-amino-5,6-dihydro-3H-pteridin-4-one

InChI

InChI=1S/C6H7N5O/c7-6-10-4-3(5(12)11-6)8-1-2-9-4/h2,8H,1H2,(H3,7,10,11,12)

InChI Key

VGRFPDMEOHGQCZ-UHFFFAOYSA-N

Canonical SMILES

C1C=NC2=C(N1)C(=O)NC(=N2)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.